molecular formula C10H12BrNO2 B5596708 5-bromo-2-propoxybenzaldehyde oxime

5-bromo-2-propoxybenzaldehyde oxime

Cat. No. B5596708
M. Wt: 258.11 g/mol
InChI Key: BZDKQYSCCPXCDG-KPKJPENVSA-N
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Description

Synthesis Analysis

The synthesis of substituted 2-bromobenzaldehydes, closely related to 5-bromo-2-propoxybenzaldehyde oxime, involves a three-step sequence with a key step of selective palladium-catalyzed ortho-bromination. O-Methyloxime acts as a directing group in this reaction, enabling the rapid deprotection of substituted 2-bromobenzaldoximes to afford the target bromobenzaldehydes with good overall yields (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure and packing of bromo-dimethoxybenzaldehydes, which share structural similarities with 5-bromo-2-propoxybenzaldehyde oxime, have been characterized by X-ray diffraction. These analyses help understand the effect of bromine substitution in the aromatic ring on the compound's physical and chemical properties (Borges et al., 2022).

Chemical Reactions and Properties

Palladium-catalyzed reactions play a crucial role in the synthesis of bromobenzaldehydes and their derivatives, including oximes. These reactions enable the formation of complex molecules with high specificity and yield, demonstrating the chemical reactivity and versatility of bromobenzaldehyde oximes in organic synthesis (Cho et al., 2004).

Physical Properties Analysis

The bromination of benzaldehyde derivatives significantly affects their physical properties, including their optical responses. Studies on 2,3-dimethoxybenzaldehyde and its brominated derivatives have shown that bromine substitution can enhance the compound's nonlinear optical properties, providing insights into the physical properties of related compounds like 5-bromo-2-propoxybenzaldehyde oxime (Aguiar et al., 2022).

Chemical Properties Analysis

The electronic properties of bromobenzaldehyde oximes, including frontier molecular orbitals and molecular electrostatic potential maps, have been studied to predict their reactivity and stability. These studies are crucial for understanding the chemical behavior of 5-bromo-2-propoxybenzaldehyde oxime and its utility in various chemical reactions (Borges et al., 2022).

properties

IUPAC Name

(NE)-N-[(5-bromo-2-propoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7,13H,2,5H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDKQYSCCPXCDG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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